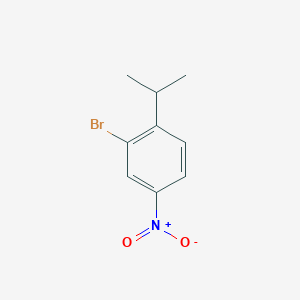

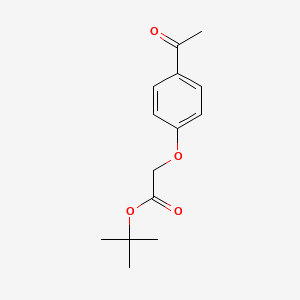

2-(N-Morpholinyl)-6-fluorobenzaldehyde

Descripción general

Descripción

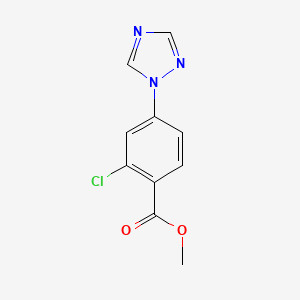

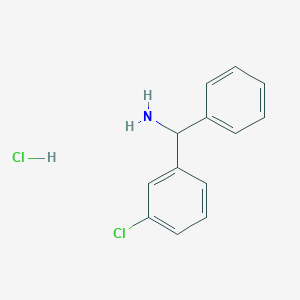

Morpholine is an organic chemical compound having the chemical formula O(C H 2 CH 2) 2 NH . This heterocycle features both amine and ether functional groups . Benzaldehyde is a simple aromatic aldehyde bearing a formyl group at position C-2 . The compound you mentioned seems to be a derivative of these two compounds with a fluorine atom at the 6th position of the benzene ring.

Molecular Structure Analysis

The molecular structure of this compound would likely feature a benzene ring (from the benzaldehyde) with a formyl group (also from the benzaldehyde), a morpholinyl group, and a fluorine atom attached. The positions of these groups on the benzene ring would depend on the specific synthesis process .Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the formyl group, the morpholinyl group, and the fluorine atom. The formyl group could undergo reactions typical of aldehydes, such as nucleophilic addition. The morpholinyl group could participate in reactions involving its amine and ether functionalities .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on the nature of the morpholinyl and formyl groups, as well as the fluorine atom. For example, the presence of the polar formyl group and the morpholinyl group could influence the compound’s solubility in different solvents .Aplicaciones Científicas De Investigación

Analytical Methods in Determining Antioxidant Activity

2-(N-Morpholinyl)-6-fluorobenzaldehyde could potentially be utilized in analytical methods to determine antioxidant activity, given its structural relation to compounds used in various antioxidant capacity assays. These assays are crucial in fields ranging from food engineering to medicine and pharmacy. For instance, assays like ORAC, HORAC, TRAP, and TOSC rely on the detection of characteristic colors or discoloration processes monitored by specific wavelength adsorption, where compounds with structural similarity to 2-(N-Morpholinyl)-6-fluorobenzaldehyde may play a role in the reaction mechanisms or as standards in spectrophotometry. These methods, coupled with complementary methods such as electrochemical (bio)sensors, offer comprehensive insights into the antioxidant potential of compounds and complex samples (Munteanu & Apetrei, 2021).

Biomedical Applications

The morpholine ring, a component of 2-(N-Morpholinyl)-6-fluorobenzaldehyde, has been identified as a crucial structural element in various biologically active compounds. These compounds, including those with morpholine derivatives, demonstrate a broad spectrum of pharmacological activities. The review by Asif and Imran (2019) highlights the importance of morpholine and its derivatives, showing that these compounds can be pivotal in designing novel therapeutics with diverse pharmacological profiles. Given the significance of the morpholine structure in biologically active compounds, 2-(N-Morpholinyl)-6-fluorobenzaldehyde could have potential applications in the development of new pharmacological agents or as a key intermediate in the synthesis of complex molecules with therapeutic benefits (Asif & Imran, 2019).

Applications in Molecular Imaging

The structural components of 2-(N-Morpholinyl)-6-fluorobenzaldehyde may find relevance in the field of molecular imaging. Fluorophores, closely related to the structural aspects of this compound, are crucial for in vivo cancer diagnosis and real-time detection of various diseases. Although toxicity is a concern with some fluorophores, the structural characteristics of 2-(N-Morpholinyl)-6-fluorobenzaldehyde might offer insights into the design of safer and more effective fluorophores for imaging purposes. The research conducted by Alford et al. (2009) on the toxicity of widely used fluorophores can guide the development of new imaging agents with minimized toxicity and optimized efficacy, potentially involving derivatives of 2-(N-Morpholinyl)-6-fluorobenzaldehyde (Alford et al., 2009).

Direcciones Futuras

The potential applications and future directions for this compound would depend on its physical and chemical properties, as well as its reactivity. It could potentially be used in the synthesis of other compounds, or it could have applications in fields like medicinal chemistry, depending on its biological activity .

Propiedades

IUPAC Name |

2-fluoro-6-morpholin-4-ylbenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12FNO2/c12-10-2-1-3-11(9(10)8-14)13-4-6-15-7-5-13/h1-3,8H,4-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKGUIUDMAGVHOX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=C(C(=CC=C2)F)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60597325 | |

| Record name | 2-Fluoro-6-(morpholin-4-yl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60597325 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(N-Morpholinyl)-6-fluorobenzaldehyde | |

CAS RN |

736991-93-8 | |

| Record name | 2-Fluoro-6-(morpholin-4-yl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60597325 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[4-(Pyridin-4-yl)piperazin-1-yl]acetic acid](/img/structure/B1370140.png)

![Phenyl-[4-(trifluoromethoxy)phenyl]methanamine;hydrochloride](/img/structure/B1370148.png)